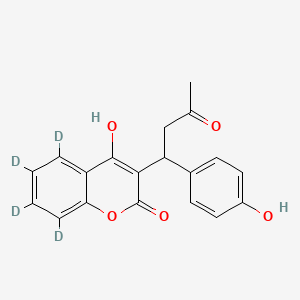

4'-Hydroxy Warfarin-d4

Vue d'ensemble

Description

4’-Hydroxy Warfarin-d4: is a deuterated derivative of 4’-Hydroxy Warfarin, which is a hydroxylated metabolite of Warfarin. Warfarin is a widely used anticoagulant that functions as a vitamin K antagonist. The deuterated form, 4’-Hydroxy Warfarin-d4, is often used in scientific research to study the pharmacokinetics and metabolism of Warfarin due to its stable isotopic labeling .

Mécanisme D'action

Target of Action

The primary target of 4’-Hydroxy Warfarin-d4, a metabolite of Warfarin, is the Vitamin K epoxide reductase (VKOR) complex . This complex plays a crucial role in the vitamin K cycle, which is essential for the synthesis of several clotting factors. By inhibiting VKOR, 4’-Hydroxy Warfarin-d4 interferes with the clotting process, making it an effective anticoagulant .

Mode of Action

4’-Hydroxy Warfarin-d4, like Warfarin, acts by inhibiting the VKOR complex . This inhibition depletes functional vitamin K reserves and reduces the synthesis of vitamin K-dependent active clotting factors II, VII, IX, and X, as well as proteins C and S . This interaction with its targets leads to a decrease in blood clot formation.

Biochemical Pathways

The major metabolic pathway of Warfarin involves the oxidation to various hydroxywarfarins, including 4’-Hydroxy Warfarin . This process is primarily catalyzed by the enzyme CYP2C9, with minor contributions from CYP2C19 . The resulting hydroxywarfarins, including 4’-Hydroxy Warfarin-d4, then act on the VKOR complex to inhibit the vitamin K cycle .

Pharmacokinetics

Warfarin, the parent compound of 4’-Hydroxy Warfarin-d4, is essentially completely absorbed, reaching a maximum plasma concentration between 2 and 6 hours . It distributes into a small volume of distribution and is eliminated by hepatic metabolism with a very small clearance . The elimination half-life is about 35 hours . The pharmacokinetics of 4’-Hydroxy Warfarin-d4 is expected to be similar.

Result of Action

The primary result of the action of 4’-Hydroxy Warfarin-d4 is anticoagulation . By inhibiting the VKOR complex and reducing the synthesis of vitamin K-dependent clotting factors, it prevents the formation of blood clots. This makes it useful in the treatment of conditions such as venous thromboembolism and pulmonary embolism .

Action Environment

The action of 4’-Hydroxy Warfarin-d4, like that of Warfarin, can be influenced by various environmental factors. For instance, certain foods and medications can interact with Warfarin, affecting its anticoagulant effect . Genetic variations, particularly in the CYP2C9 enzyme, can also impact the metabolism and efficacy of Warfarin . It’s reasonable to expect that similar factors would influence the action of 4’-Hydroxy Warfarin-d4.

Analyse Biochimique

Biochemical Properties

4’-Hydroxy Warfarin-d4 interacts with various enzymes and proteins in the body. It is primarily metabolized by cytochrome P450 enzymes, including CYP2C9, which catalyzes the 6- and 7-hydroxylation of S-warfarin, and CYP2C18, which, along with minor contributions from CYP2C19, catalyzes 4’-hydroxylation . These interactions play a significant role in the compound’s biochemical reactions.

Cellular Effects

The effects of 4’-Hydroxy Warfarin-d4 on cells and cellular processes are complex. As a metabolite of Warfarin, it shares some of Warfarin’s effects on cells. For instance, Warfarin and its metabolites can affect bone marrow stroma cells, leading to decreased engraftment of hematopoietic stem and progenitor cells .

Molecular Mechanism

4’-Hydroxy Warfarin-d4 exerts its effects at the molecular level through several mechanisms. As a metabolite of Warfarin, it participates in the inhibition of vitamin K epoxide reductase, an enzyme that recycles vitamin K in tissues . This action depletes active vitamin K, inhibiting the synthesis of biologically active forms of various clotting factors .

Metabolic Pathways

4’-Hydroxy Warfarin-d4 is involved in several metabolic pathways. It is a product of the metabolism of Warfarin, which involves oxidation to various hydroxywarfarins, a process that comprises 80-85% of the total metabolites .

Transport and Distribution

Warfarin and its metabolites are known to be highly protein-bound, suggesting that they may be transported in the blood bound to plasma proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Warfarin-d4 involves the hydroxylation of Warfarin at the 4’ position followed by the incorporation of deuterium atoms. The hydroxylation can be achieved using cytochrome P450 enzymes, specifically CYP2C9, which catalyzes the oxidation of Warfarin to form 4’-Hydroxy Warfarin . The deuterium atoms are introduced through a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium in the presence of a deuterated solvent .

Industrial Production Methods: Industrial production of 4’-Hydroxy Warfarin-d4 follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for enzymatic hydroxylation and specialized equipment for deuterium exchange. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4’-Hydroxy Warfarin-d4 undergoes various chemical reactions, including:

Reduction: The hydroxyl group can be reduced to form alcohol derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes, molecular oxygen, and NADPH as a cofactor.

Reduction: Human liver cytosol and specific reductases such as CBR1 and AKR1C3.

Substitution: Various nucleophiles and appropriate solvents depending on the desired substitution.

Major Products:

Applications De Recherche Scientifique

4’-Hydroxy Warfarin-d4 is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Warfarin in biological systems.

Metabolic Pathway Analysis: Helps in identifying and quantifying Warfarin metabolites in various tissues.

Drug Interaction Studies: Used to investigate interactions between Warfarin and other drugs at the metabolic level.

Biological Research: Employed in studies related to blood coagulation and the role of vitamin K antagonists.

Industrial Applications: Utilized in the development of new anticoagulant drugs and in quality control processes.

Comparaison Avec Des Composés Similaires

Warfarin: The parent compound, widely used as an anticoagulant.

4-Hydroxycoumarin: A precursor to Warfarin and other anticoagulants.

Dicoumarol: A naturally occurring anticoagulant with a similar mechanism of action.

Phenprocoumon: Another vitamin K antagonist used as an anticoagulant.

Uniqueness of 4’-Hydroxy Warfarin-d4: 4’-Hydroxy Warfarin-d4 is unique due to its stable isotopic labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. This feature makes it an invaluable tool in scientific research, providing insights into the metabolism and interactions of Warfarin that are not possible with non-labeled compounds .

Propriétés

IUPAC Name |

5,6,7,8-tetradeuterio-4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZWAMPDGRWRPF-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)C(CC(=O)C)C3=CC=C(C=C3)O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857860 | |

| Record name | 4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl](~2~H_4_)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94820-63-0 | |

| Record name | 4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl](~2~H_4_)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)

buta-1,3-diene](/img/structure/B587655.png)

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3](/img/structure/B587657.png)

![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)

![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)